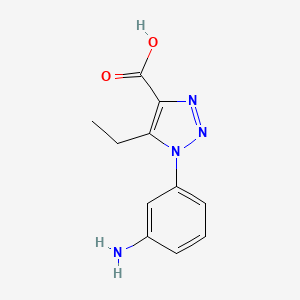

1-(3-aminophenyl)-5-ethyl-1H-1,2,3-triazole-4-carboxylic acid

Descripción general

Descripción

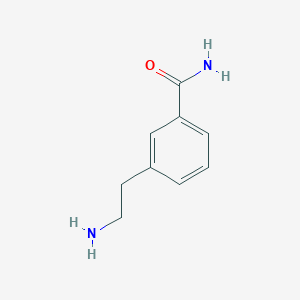

The compound “1-(3-aminophenyl)-5-ethyl-1H-1,2,3-triazole-4-carboxylic acid” is a complex organic molecule. It contains an aminophenyl group, an ethyl group, a triazole ring, and a carboxylic acid group .

Synthesis Analysis

While specific synthesis methods for this compound are not available, it might be synthesized through methods similar to those used for other aminophenyl and triazole compounds. For example, the Suzuki-Miyaura coupling reaction is a common method used to form carbon-carbon bonds in complex organic molecules .Molecular Structure Analysis

The molecular structure of this compound would likely be determined by the arrangement of its constituent groups. The aminophenyl group, ethyl group, triazole ring, and carboxylic acid group would each contribute to the overall structure .Chemical Reactions Analysis

The chemical reactions involving this compound would likely depend on the reactivity of its constituent groups. For example, the aminophenyl group might participate in reactions involving the amino group, and the triazole ring might participate in reactions involving the nitrogen atoms .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be determined by its molecular structure. For example, its solubility would depend on the polarity of its constituent groups, and its melting and boiling points would depend on the strength of the intermolecular forces .Aplicaciones Científicas De Investigación

Synthesis of Biologically Active Compounds

- Peptidomimetics and HSP90 Inhibitors: Ferrini et al. (2015) describe the synthesis of 5-amino-1,2,3-triazole-4-carboxylic acid as a crucial component in the preparation of peptidomimetics and biologically active compounds. These include HSP90 inhibitors, which are compounds with potential cancer treatment applications (Ferrini et al., 2015).

Antimicrobial Activities

- Activity Against Pathogens: Maji and Haldar (2017) synthesized a new synthetic aromatic ε-amino acid containing a triazole moiety with significant antimicrobial potential against various bacteria including Vibrio cholerae. This research indicates the potential of triazole derivatives in developing new antibiotics or antibacterial agents (Maji & Haldar, 2017).

Material Science Applications

- Corrosion Inhibition: Bentiss et al. (2009) studied the use of a triazole derivative, 3,5-bis(4-methoxyphenyl)-4-amino-1,2,4-triazole, in inhibiting corrosion of mild steel in an acidic medium. This research indicates the potential application of triazole derivatives in material science, particularly in protecting metals from corrosion (Bentiss et al., 2009).

Organic Synthesis

- Building Blocks in Organic Synthesis: Khomenko et al. (2016) highlight the use of carboxylic acid hydrazides in synthesizing ethyl 1,2,4-triazole-3-carboxylates, which serve as important building blocks in organic synthesis (Khomenko et al., 2016).

Fluorescence and Sensing Applications

- Photophysical Properties: Safronov et al. (2020) focused on synthesizing 2-aryl-1,2,3-triazol-4-carboxylic acids and exploring their photophysical properties. These compounds showed bright blue fluorescence, large Stokes shifts, and prolonged fluorescence lifetimes, indicating potential applications in sensing and monitoring environmental and biological systems (Safronov et al., 2020).

Mecanismo De Acción

Target of Action

Compounds with similar structures, such as 3-aminophenylboronic acid, have been shown to interact with enzymes like beta-lactamase .

Mode of Action

Boronic acid derivatives, such as 3-aminophenylboronic acid, are commonly used as reagents in suzuki-miyaura coupling reactions . In these reactions, the boronic acid forms carbon-carbon bonds by reacting with aryl or vinyl halides .

Biochemical Pathways

The suzuki-miyaura coupling reaction, which involves boronic acid derivatives, is a widely applied transition metal catalyzed carbon-carbon bond-forming reaction . This reaction can lead to the formation of various organic compounds, potentially affecting multiple biochemical pathways.

Result of Action

The formation of carbon-carbon bonds through suzuki-miyaura coupling reactions can lead to the synthesis of various organic compounds .

Safety and Hazards

Direcciones Futuras

Propiedades

IUPAC Name |

1-(3-aminophenyl)-5-ethyltriazole-4-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H12N4O2/c1-2-9-10(11(16)17)13-14-15(9)8-5-3-4-7(12)6-8/h3-6H,2,12H2,1H3,(H,16,17) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QRYFTINPHMKNBZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=C(N=NN1C2=CC=CC(=C2)N)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H12N4O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

232.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-(3-aminophenyl)-5-ethyl-1H-1,2,3-triazole-4-carboxylic acid | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

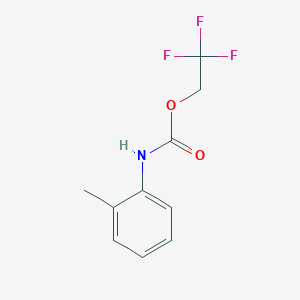

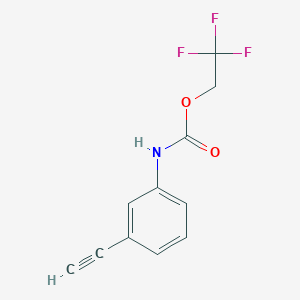

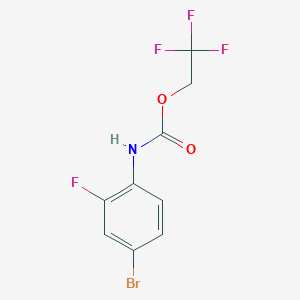

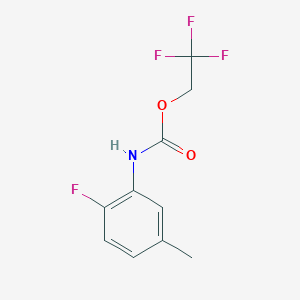

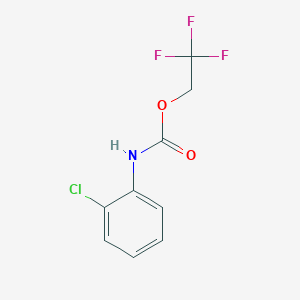

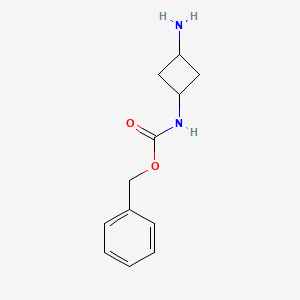

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-Amino-6,7-dihydro-4H-thiazolo[4,5-c]pyridine-5-carboxylic acid tert-butyl ester](/img/structure/B1519278.png)

![3-chloro-N-[2-(phenylsulfanyl)ethyl]propanamide](/img/structure/B1519279.png)

![tert-butyl 2-(hydroxymethyl)-7,8-dihydro-4H-pyrazolo[1,5-a][1,4]diazepine-5(6H)-carboxylate](/img/structure/B1519280.png)

![2-{[(5-Chloropyridin-2-yl)carbamoyl]amino}benzoic acid](/img/structure/B1519294.png)